molecular formula C14H19NO2 B13321268 (3R,4R)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid

(3R,4R)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid

Cat. No.: B13321268
M. Wt: 233.31 g/mol
InChI Key: BRZIDNQMHUVUAM-STQMWFEESA-N
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Description

(3R,4R)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure

Preparation Methods

The synthesis of (3R,4R)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. For example, the compound can be synthesized via a multi-step process starting from commercially available chiral amines, followed by alkylation, cyclization, and carboxylation reactions under controlled conditions .

Chemical Reactions Analysis

(3R,4R)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

(3R,4R)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and other bioactive compounds.

    Biological Studies: Researchers use this compound to study enzyme-substrate interactions and to develop enzyme inhibitors.

    Industrial Applications: It is employed in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis

Mechanism of Action

The mechanism of action of (3R,4R)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

(3R,4R)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific stereochemistry and the resulting biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H19NO2/c1-2-12-9-15(10-13(12)14(16)17)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,16,17)/t12-,13-/m0/s1

InChI Key

BRZIDNQMHUVUAM-STQMWFEESA-N

Isomeric SMILES

CC[C@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2

Canonical SMILES

CCC1CN(CC1C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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